

# Physicochemical properties of 2',4',6'-Trifluoroacetophenone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2',4',6'-Trifluoroacetophenone

Cat. No.: B1306031

[Get Quote](#)

## Technical Guide: 2',4',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2',4',6'-Trifluoroacetophenone** is a fluorinated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.<sup>[1]</sup> The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of **2',4',6'-Trifluoroacetophenone**.

## Physicochemical Properties

**2',4',6'-Trifluoroacetophenone** is typically a colorless to light orange or yellow clear liquid at room temperature.<sup>[3]</sup> It is slightly soluble in water but soluble in many organic solvents like ether, acetone, and benzene.<sup>[3][4]</sup>

Property	Value	Source(s)
CAS Number	51788-77-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	174.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light orange to yellow clear liquid	<a href="#">[3]</a>
Boiling Point	190 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.34 g/cm <sup>3</sup> (predicted: 1.303 ± 0.06 g/cm <sup>3</sup> )	<a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.47 (predicted: 1.473)	<a href="#">[3]</a>
Solubility	Slightly soluble in water. Soluble in many organic solvents.	<a href="#">[3]</a> <a href="#">[4]</a>
Storage Conditions	Store at 2 - 8 °C, sealed in a dry environment.	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The primary synthetic route to **2',4',6'-Trifluoroacetophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

### Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 2',4',6'-Trifluoroacetophenone

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.

#### Materials:

- 1,3,5-Trifluorobenzene

- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath

**Procedure:**

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
- After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
- Once the addition of 1,3,5-trifluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2',4',6'-Trifluoroacetophenone** by vacuum distillation.

## Analytical Characterization

The identity and purity of **2',4',6'-Trifluoroacetophenone** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and the aromatic protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, methyl carbon, and the fluorinated aromatic carbons.
<sup>19</sup> F NMR	Signals characteristic of the fluorine atoms on the aromatic ring.
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1700 cm <sup>-1</sup> ), and bands for C-F and aromatic C-H stretching.
Gas Chromatography-Mass Spectrometry (GC-MS)	A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak (m/z = 174) and characteristic fragmentation patterns.

## Applications in Drug Development and Organic Synthesis

**2',4',6'-Trifluoroacetophenone** is a versatile intermediate in the synthesis of a wide range of organic molecules.<sup>[1]</sup> Its primary application lies in the pharmaceutical industry, where the incorporation of the trifluoromethylphenyl group can impart desirable properties to drug candidates.

Key advantages of using **2',4',6'-Trifluoroacetophenone** in drug design include:

- Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the *in vivo* half-life of a drug.
- Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.<sup>[2]</sup>

- Modulation of Electronic Properties: The high electronegativity of fluorine atoms can alter the electronic nature of the aromatic ring, influencing the pKa of nearby functional groups and improving binding interactions with biological targets.
- Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.  
[\[2\]](#)

The reactivity of the ketone functional group allows for a variety of chemical transformations, including:

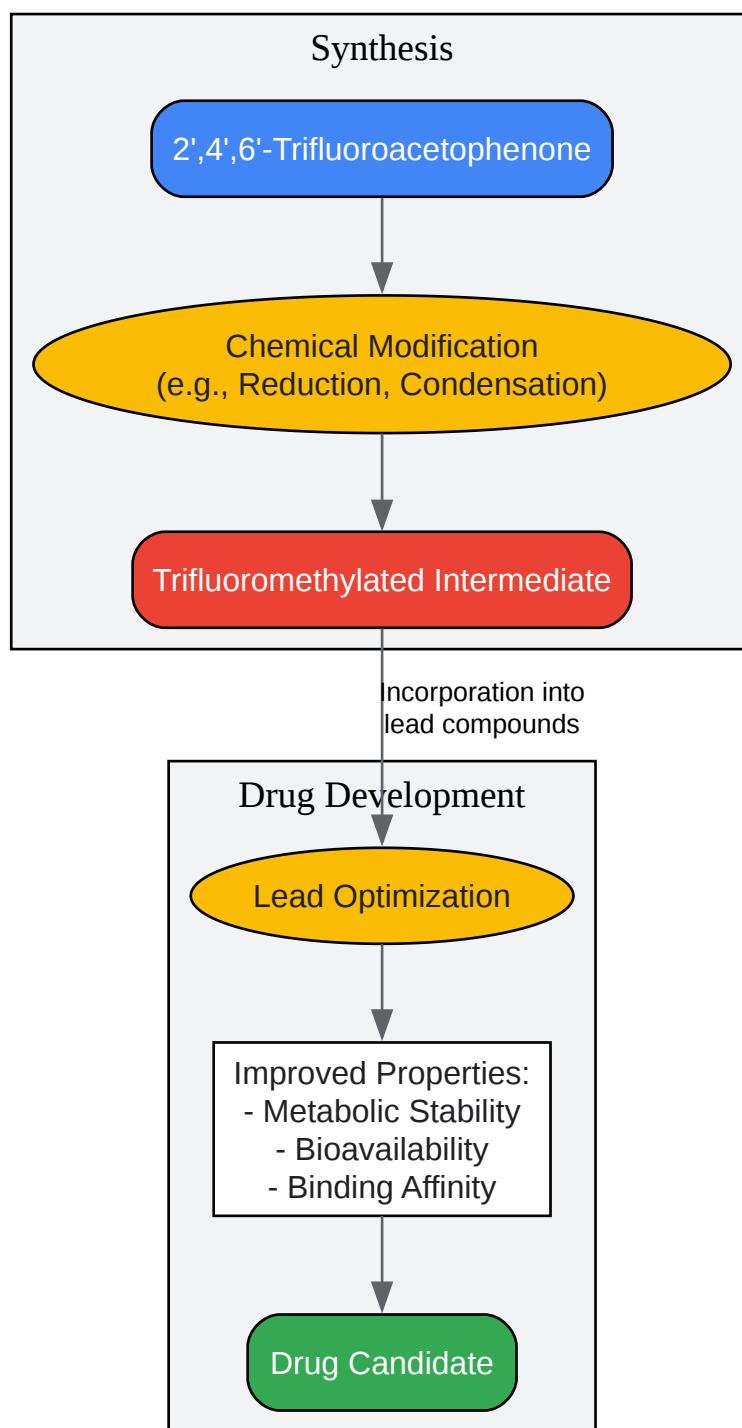
- Reductions: The carbonyl group can be reduced to a secondary alcohol.
- Nucleophilic Additions: The electrophilic carbonyl carbon can be attacked by various nucleophiles.
- Condensation Reactions: It can participate in reactions such as aldol condensations.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2',4',6'-Trifluoroacetophenone**.

[Click to download full resolution via product page](#)

Caption: Role in the drug development pipeline.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 51788-77-3 CAS MSDS (2',4',6'-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2',4',6'-Trifluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306031#physicochemical-properties-of-2-4-6-trifluoroacetophenone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)